2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide” is likely to be an organic compound containing a benzenesulfonamide group, a chloro group, and a di(thiophen-2-yl)ethyl group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with a chloro group attached to the benzene ring and a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The sulfonamide group might participate in substitution reactions, while the chloro group could be displaced by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Endothelin Receptor Antagonism
Biphenylsulfonamides have been identified as novel series of endothelin-A (ETA) selective antagonists. Substituents on the pendant phenyl ring improved binding and functional activity, notably in compounds such as BMS-187308, which exhibited good oral activity in inhibiting pressor effects caused by endothelin-1 infusion in rats and monkeys (Murugesan et al., 1998).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-Phenylthiazol-2-yl)benzenesulfonamides have been studied as inhibitors of kynurenine 3-hydroxylase, with compounds showing high-affinity inhibition of this enzyme. This inhibition is significant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticancer Activity
A series of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds were synthesized, showing cytotoxic and carbonic anhydrase inhibitory effects. Some compounds demonstrated high tumor selectivity and potency, indicating potential as novel anticancer agents (Gul et al., 2016).
Herbicide Selectivity
Research on chlorsulfuron, a sulfonamide herbicide, has revealed that its selectivity for cereals over broadleaf plants is due to the metabolic capacity of the crops to detoxify the herbicide, turning it into a polar, inactive product. This insight is crucial for the development of selective herbicides (Sweetser et al., 1982).
Carbonic Anhydrase Inhibition
The synthesis of sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinity towards carbonic anhydrase isozymes, with potential applications in lowering intraocular pressure and possibly in the treatment of glaucoma (Casini et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to interact with a wide range of biological targets . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound may interact with its targets to modulate their function . This could result in a variety of biological effects, depending on the specific target and the context of the interaction.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound could influence multiple pathways, potentially leading to diverse downstream effects.
Result of Action
Based on the known activities of thiophene derivatives , it can be speculated that this compound may have a range of effects at the molecular and cellular level, potentially including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S3/c17-12-5-1-2-6-13(12)24(20,21)18-11-16(19,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,18-19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHPDQWEWXKXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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